molecular formula C18H30O2 B013429 (Z)-11-Hexadecen-7-yn-1-ol acetate CAS No. 53042-80-1

(Z)-11-Hexadecen-7-yn-1-ol acetate

Cat. No. B013429
CAS RN: 53042-80-1
M. Wt: 278.4 g/mol
InChI Key: APXMIZDFQAAIJF-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-11-Hexadecen-7-yn-1-ol acetate is an organic compound that belongs to the family of pheromones. Pheromones are chemical substances that are secreted by animals and insects to communicate with each other. (Z)-11-Hexadecen-7-yn-1-ol acetate is specifically used by female moths to attract male moths for mating. In recent years, this compound has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (Z)-11-Hexadecen-7-yn-1-ol acetate involves the activation of the olfactory receptors in male moths. When male moths detect this compound, they are attracted to the source and initiate mating behavior.

Biochemical And Physiological Effects

Studies have shown that (Z)-11-Hexadecen-7-yn-1-ol acetate has no significant biochemical or physiological effects on humans or animals. It is considered safe for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the advantages of using (Z)-11-Hexadecen-7-yn-1-ol acetate in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research. However, one limitation is that it is specific to the attraction of male moths, limiting its use in other areas of research.

Future Directions

There are several future directions for research on (Z)-11-Hexadecen-7-yn-1-ol acetate. One area of research is the development of more effective insect control methods using this compound. Another area of research is the identification of other pheromones that can be used in combination with (Z)-11-Hexadecen-7-yn-1-ol acetate to improve its effectiveness. Additionally, research can be conducted on the potential use of this compound in other fields, such as medicine and agriculture.
Conclusion:
In conclusion, (Z)-11-Hexadecen-7-yn-1-ol acetate is a pheromone that has various potential applications in scientific research. Its synthesis method is well-established, and its mechanism of action is well-understood. While it has limitations in its use, it remains a reliable and safe compound for research. Further research on this compound can lead to the development of more effective insect control methods and potential applications in other fields.

Synthesis Methods

The synthesis of (Z)-11-Hexadecen-7-yn-1-ol acetate involves several steps. The starting material is (Z)-11-Hexadecen-1-ol, which is converted into (Z)-11-Hexadecen-7-yn-1-ol through a reaction with propargyl bromide. The final step involves the acetylation of (Z)-11-Hexadecen-7-yn-1-ol to form (Z)-11-Hexadecen-7-yn-1-ol acetate. This compound can also be synthesized using other methods, such as the Sonogashira coupling reaction.

Scientific Research Applications

(Z)-11-Hexadecen-7-yn-1-ol acetate has various potential applications in scientific research. One of the main areas of research is the development of insect control methods. This compound can be used to attract and trap male moths, which can help in the control of moth populations. It can also be used as a lure for monitoring moth populations in agricultural fields.

properties

CAS RN

53042-80-1

Product Name

(Z)-11-Hexadecen-7-yn-1-ol acetate

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

[(Z)-hexadec-11-en-7-ynyl] acetate

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6-

InChI Key

APXMIZDFQAAIJF-SREVYHEPSA-N

Isomeric SMILES

CCCC/C=C\CCC#CCCCCCCOC(=O)C

SMILES

CCCCC=CCCC#CCCCCCCOC(=O)C

Canonical SMILES

CCCCC=CCCC#CCCCCCCOC(=O)C

Other CAS RN

53042-80-1

Purity

>95%

synonyms

Z7E11-16Ac; 

Origin of Product

United States

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